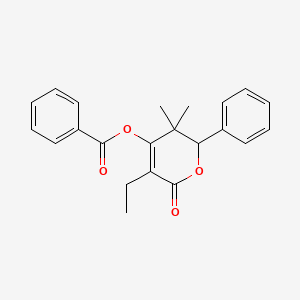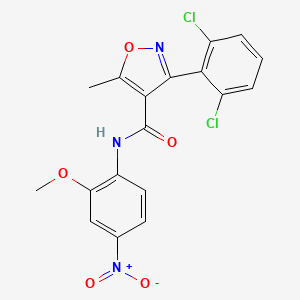
1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine and its derivatives typically involves multi-step chemical processes. Key steps often include bromination, cyclization, N-alkylation, and reduction, starting from readily available materials such as diethanolamine. These processes lead to the formation of the desired piperazine derivatives through controlled reactions that introduce the methoxybenzyl and nitrophenyl groups at specific positions on the piperazine ring. For instance, Qi-don (2015) outlines a synthesis approach for related piperazine derivatives, emphasizing the role of acylation reactions in introducing diverse functional groups (Yang Qi-don, 2015).
Molecular Structure Analysis
The molecular structure of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine is characterized by its piperazine backbone, substituted with methoxybenzyl and nitrophenyl groups. This structural arrangement is crucial for its chemical and physical properties. Crystallography studies, such as those by Kumara et al. (2017), provide insights into the crystalline forms of similar compounds, detailing intermolecular hydrogen bonds and crystal packing patterns that contribute to the stability and solubility of the compound (Kumara et al., 2017).
Chemical Reactions and Properties
1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine participates in various chemical reactions, reflecting its reactivity and functional group compatibility. Reactions include N-dealkylation, O-demethylation, and hydroxylation, highlighting the compound's metabolic pathways when subjected to biological or chemical conditions. Kawashima et al. (1991) explored the biotransformation of similar compounds, identifying main pathways such as O-demethylation and N-dealkylation, which are relevant for understanding the chemical behavior of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine (Kawashima et al., 1991).
Physical Properties Analysis
The physical properties of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, such as solubility, melting point, and crystal structure, are influenced by its molecular composition and structure. Research on related compounds has shown that factors like crystal packing, hydrogen bonding, and molecular conformation significantly affect these properties. For example, studies on the crystal structure and packing of piperazine derivatives reveal the impact of molecular interactions on the compound's physical state and stability (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine, including its reactivity, stability, and interaction with other molecules, stem from its functional groups and molecular structure. The presence of the methoxy and nitro groups allows for specific chemical transformations, such as nitration, reduction, and alkylation, which can modify the compound's chemical behavior and potential applications. Research into the kinetics and mechanisms of reactions involving similar piperazine compounds offers insight into the reactivity patterns and chemical stability of 1-(4-methoxybenzyl)-4-(4-nitrophenyl)piperazine (Castro et al., 2001).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-(4-nitrophenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-24-18-8-2-15(3-9-18)14-19-10-12-20(13-11-19)16-4-6-17(7-5-16)21(22)23/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRLRESZPZXUMAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N'-bis[2-(methylthio)phenyl]malonamide](/img/structure/B5135546.png)
![(1,3,6,8-tetraoxo-1,3,6,8-tetrahydrobenzo[lmn]-3,8-phenanthroline-2,7-diyl)di-2,1-ethanediyl diacetate](/img/structure/B5135549.png)
![N-(2,5-dimethylphenyl)-4-[(4-methyl-1-phthalazinyl)amino]benzamide](/img/structure/B5135556.png)
![3,4,5-triethoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5135562.png)
![3-{[4-(diethylamino)-1,1-dimethyl-2-butyn-1-yl]oxy}propanenitrile](/img/structure/B5135564.png)
![4-{2-(benzoylamino)-3-[(4-chlorophenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5135578.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]thio}-6-ethyl-6-methyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5135585.png)
![1-[4-(2,6-diisopropylphenoxy)butyl]pyrrolidine](/img/structure/B5135586.png)
![N-{4-[3-(3-chlorophenyl)-2-ethyl-6-oxopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl]phenyl}acetamide](/img/structure/B5135595.png)
![2-(5-{[1-(2,3-dichlorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5135602.png)
![N-(3-methylphenyl)-2-[2-oxo-1-(2-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B5135605.png)


